molecular formula C8H8N4 B3340059 1-Methyl-5-phenyltetrazole CAS No. 20743-50-4

1-Methyl-5-phenyltetrazole

Cat. No.: B3340059
CAS No.: 20743-50-4
M. Wt: 160.18 g/mol
InChI Key: UIEGWLAONRMBOG-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyltetrazole is an organic compound with the molecular formula C8H8N4. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

The synthesis of 1-Methyl-5-phenyltetrazole can be approached through several methods. One common synthetic route involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a base, followed by cyclization to form the tetrazole ring. Another method includes the use of triethyl orthoformate and sodium azide, which react with appropriate precursors to yield the desired tetrazole derivative .

Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of solvents like acetonitrile and catalysts to facilitate the reaction. The choice of reagents and conditions can significantly impact the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

1-Methyl-5-phenyltetrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: Substitution reactions can occur at the nitrogen atoms of the tetrazole ring, often facilitated by nucleophilic reagents. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation of this compound can yield acylated tetrazole derivatives, which may have distinct chemical and physical properties .

Scientific Research Applications

1-Methyl-5-phenyltetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyltetrazole involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its reactivity and ability to modulate biological activities .

Comparison with Similar Compounds

1-Methyl-5-phenyltetrazole can be compared with other tetrazole derivatives, such as:

Properties

IUPAC Name

1-methyl-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-12-8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGWLAONRMBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174816
Record name 1-Methyl-5-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20743-50-4
Record name 1-Methyl-5-phenyl-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20743-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-phenyltetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020743504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-phenyltetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409690
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Record name 1-Methyl-5-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-5-PHENYL-1H-TETRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LK5VPN5E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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